5-(1,3-benzothiazol-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-(1,3-Benzothiazol-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the benzothiazole family. This compound features a thiophene ring substituted with a benzothiazole moiety and a carboxamide group, making it a potential candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzothiazol-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole derivatives. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the final product in large quantities.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The carboxamide group can be reduced to an amine.
Substitution: : The benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Electrophilic substitution reactions may use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong nucleophiles like sodium hydride (NaH).
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Primary or secondary amines.
Substitution: : Various substituted benzothiazoles or thiophenes.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for metal ions or as a probe in biological studies.
Medicine: : Its derivatives could be explored for pharmaceutical applications, such as anti-inflammatory or anticancer agents.
Industry: : It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would vary based on the biological system and the specific derivatives of the compound.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both benzothiazole and thiophene rings. Similar compounds include:
5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxamide: : Lacks the methyl group on the benzothiazole ring.
N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide: : Lacks the additional benzothiazole ring.
These compounds may exhibit different chemical and biological properties due to variations in their structures.
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3OS3/c1-11-6-7-13-17(10-11)27-20(22-13)23-18(24)15-8-9-16(25-15)19-21-12-4-2-3-5-14(12)26-19/h2-10H,1H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPHNSAFUVBZID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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